2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a unique structure with a phenylsulfonyl group attached to a 3-(trifluoromethyl)anilino moiety, linked via an acetamide bridge to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) groups enhance metabolic stability and lipophilicity, while the sulfonyl group may influence electronic properties and target binding .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F6N2O3S/c23-21(24,25)15-6-4-8-17(12-15)29-20(31)14-30(34(32,33)19-10-2-1-3-11-19)18-9-5-7-16(13-18)22(26,27)28/h1-13H,14H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVVWCRWDUQMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 337922-34-6) is a synthetic organic molecule with a complex structure that includes a phenylsulfonyl group and trifluoromethyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C22H16F6N2O3S
- Molecular Weight : 502.43 g/mol
- Density : 1.470 ± 0.06 g/cm³ (predicted)
- pKa : 12.44 ± 0.70 (predicted)
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its anticonvulsant properties, as well as its interactions with various biological targets.
Anticonvulsant Activity
A study evaluating the anticonvulsant activity of related compounds indicates that the introduction of trifluoromethyl groups significantly enhances the activity against seizures induced by maximal electroshock (MES) in animal models. The presence of these groups appears to improve the binding affinity to neuronal voltage-sensitive sodium channels, which are critical in seizure propagation.
Key Findings from Research :
- Structure-Activity Relationship (SAR) : The incorporation of trifluoromethyl groups at specific positions on the aniline moiety was found to be crucial for enhancing anticonvulsant activity. Compounds with these modifications showed increased efficacy in MES tests compared to their non-fluorinated counterparts .
- Mechanism of Action : The most active derivatives were observed to bind moderately to sodium channels, suggesting that modulation of these channels may underlie their anticonvulsant effects .
Case Studies and Experimental Data
Several studies have explored the pharmacological profiles of compounds similar to this compound:
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has not been extensively characterized; however, the presence of fluorine atoms is generally associated with increased metabolic stability due to strong C–F bonds, which may reduce oxidative metabolism by cytochrome P450 enzymes .
Toxicity assessments conducted in preliminary studies indicate that while some derivatives exhibit protective effects against seizures, they also necessitate careful evaluation for potential neurotoxicity using rotarod tests.
Comparison with Similar Compounds
Substituted Acetamides with Piperazine/Morpholine Moieties
Example Compounds :
- 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14)
- 2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (ZK038)
Key Differences :
- Piperazine-containing analogs exhibit anticonvulsant activity, suggesting the target’s sulfonyl group could modulate similar or divergent pathways.
Benzothiazole-Linked Acetamides
Example Compound :
Key Differences :
- Low synthetic yield in Compound 13 highlights challenges in benzothiazole derivatization compared to sulfonyl-anilino systems.
Sulfonyl-Containing Acetamides
Example Compounds :
- 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
- N-{2-[(3-Chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide
Key Differences :
Triazole and Heterocyclic-Substituted Acetamides
Example Compound :
- 2-{[4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
| Property | Target Compound | Example Compound |
|---|---|---|
| Heterocyclic Core | None | 1,2,4-Triazole with allyl/methoxyphenyl |
| CF₃ Groups | Two | One |
| Molecular Weight | ~500 g/mol (estimated) | 519.54 g/mol |
Key Differences :
- Higher molecular weight in triazole derivatives may impact membrane permeability compared to the target compound.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step route involving sulfonylation and amidation. A general procedure (e.g., "Procedure A" from ) involves coupling intermediates like phenylsulfonyl chlorides with trifluoromethyl-substituted anilines under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography and recrystallization yields high-purity products (88–99.5% purity) . Key steps include:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts. For example, the phenylsulfonyl group shows distinct aromatic protons at δ 7.6–8.1 ppm, while trifluoromethyl groups cause deshielding in adjacent carbons (~120–125 ppm in 13C NMR) .
- LC-MS : Confirm molecular weight ([M + H]+ expected ~500–550 Da based on analogous structures) and purity (>95% by HPLC, tR ~6–7 min under reverse-phase conditions) .
- Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values.
Advanced Research Questions
Q. What strategies resolve conflicting NMR data for trifluoromethyl-substituted acetamides?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved using:
- 2D NMR (HSQC, HMBC) : Correlate 1H and 13C signals to assign substituent positions. For example, HMBC correlations between the sulfonyl group and adjacent aromatic protons confirm substitution patterns .
- Variable Temperature NMR : Reduce signal broadening caused by trifluoromethyl groups by acquiring spectra at elevated temperatures (e.g., 50°C).
- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns.
Q. How should researchers approach impurity profiling during scale-up synthesis?
- Methodological Answer : Impurities often arise from incomplete sulfonylation, residual solvents, or byproducts (e.g., des-trifluoromethyl analogs). Use the following workflow:
- HPLC-DAD/ELSD : Monitor impurities at 210–254 nm. Compare retention times against known standards (e.g., 4-nitro-3-(trifluoromethyl)aniline, CAS 393-11-3, as a potential intermediate) .
- LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 393.12 for N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide) .
- Spiking Experiments : Add suspected impurities (synthesized separately) to confirm co-elution.
Q. What reaction parameters optimize yield in multi-step syntheses involving sulfonylation?
- Methodological Answer : Key parameters include:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but may require rigorous drying to avoid hydrolysis.
- Temperature : Conduct sulfonylation at 0–5°C to suppress side reactions, then warm to room temperature for completion.
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate amidation steps.
- Workup : Extract unreacted starting materials with ethyl acetate/water to improve purity. For analogous compounds, yields >80% are achievable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
